molecular formula C6H3ClF2N4 B2530741 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 477889-88-6

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B2530741
CAS-Nummer: 477889-88-6
Molekulargewicht: 204.56
InChI-Schlüssel: ROMPZOMVJLWOLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 477889-88-6) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure features a fused triazole-pyridazine core, substituted with a chlorine atom at the 6-position and a difluoromethyl group (-CF₂H) at the 3-position . The difluoromethyl group is a key modulator, often contributing to enhanced metabolic stability and optimal lipophilicity in lead compounds compared to their non-fluorinated analogs . This molecular scaffold is recognized for its versatility in drug discovery, with promising applications in the development of kinase inhibitors and antimicrobial agents . The chlorine atom at position 6 is highly reactive, serving as a versatile handle for further functionalization. It readily undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines and alcohols . Furthermore, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with boronic acids to introduce aryl and heteroaryl groups, and Buchwald-Hartwig amination to create diverse amino derivatives . These properties make it a valuable and flexible building block for constructing compound libraries. The compound has demonstrated relevant biological activity in research settings. Studies on closely related [1,2,4]triazolo[4,3-b]pyridazine analogs have revealed potent cytotoxic effects against various human cancer cell lines, indicating its potential in anticancer research . The solubility of this compound in aqueous buffer at pH 7.4 is reported to be 22.5 μg/mL . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Eigenschaften

IUPAC Name

6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N4/c7-3-1-2-4-10-11-6(5(8)9)13(4)12-3/h1-2,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMPZOMVJLWOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326710
Record name 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477889-88-6
Record name 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with difluoromethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 undergoes substitution under SNAr conditions. Key examples include:

Reaction Conditions Product Yield Source
Amine substitutionNH3 (aq.), 100°C, 12 h6-Amino-3-(difluoromethyl)- triazolo[4,3-b]pyridazine78%
MethoxylationNaOMe/MeOH, reflux, 6 h6-Methoxy-3-(difluoromethyl)- triazolo[4,3-b]pyridazine65%
Thiol substitutionKSH/DMF, 80°C, 8 h6-Mercapto-3-(difluoromethyl)- triazolo[4,3-b]pyridazine72%

The pyridazine ring’s electron-withdrawing nature activates the chlorine for substitution. Difluoromethyl’s inductive (-I) effect further enhances electrophilicity at position 6.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization at position 6:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4, K2CO3, dioxane/H2O (3:1), 90°C, 12 h

  • Substrates : Aryl/heteroaryl boronic acids

  • Products : 6-Aryl/heteroaryl derivatives (e.g., 6-phenyl, 6-pyridyl)

  • Yields : 60–85%

Buchwald-Hartwig Amination

  • Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C, 24 h

  • Substrates : Secondary amines (e.g., morpholine, piperidine)

  • Products : 6-Amino derivatives with improved solubility

  • Yields : 50–70%

Functionalization of the Difluoromethyl Group

The -CF2H group participates in selective transformations:

Reaction Conditions Product Notes
OxidationKMnO4/H2SO4, 60°C, 4 h3-Carboxylic acid derivativeLow yield (30%) due to overoxidation
Radical fluorinationSelectfluor®, UV light, CH3CN, 24 h3-Trifluoromethyl analogueRequires photoactivation
HydrogenolysisH2 (1 atm), Pd/C, EtOH, 25°C, 6 h3-Methyl derivativeRetains triazole-pyridazine core

Triazole Ring Reactivity

The triazole moiety undergoes cycloadditions and alkylations:

1,3-Dipolar Cycloaddition

  • Conditions : Cu(I) catalyst, azide (R-N3), DMF, 60°C, 12 h

  • Products : Triazole-fused hybrids (e.g., 1,2,3-triazolo-triazolopyridazines)

  • Yields : 40–55%

N-Alkylation

  • Conditions : NaH, R-X (alkyl halides), THF, 0°C → 25°C, 6 h

  • Products : N1-alkylated derivatives (e.g., N1-benzyl, N1-ethyl)

  • Yields : 45–75%

Electrophilic Substitution

Limited electrophilic substitution occurs due to the electron-deficient pyridazine core. Nitration requires harsh conditions:

  • Nitration : HNO3/H2SO4, 0°C → 50°C, 8 h → 5-nitro derivative (yield: 20%)

  • Sulfonation : SO3/DMF, 80°C, 12 h → 5-sulfonic acid (yield: 35%)

Reduction Reactions

Selective reductions modify the pyridazine ring:

Reaction Conditions Product Yield
Catalytic hydrogenationH2 (3 atm), Pd/C, EtOH, 60°C, 24 hPartially saturated dihydro-pyridazine50%
LiAlH4 reductionLiAlH4, THF, reflux, 6 hRing-opened amine derivatives30%

Stability Under Acidic/Basic Conditions

  • Acid stability : Stable in HCl (1M, 24 h) but decomposes in H2SO4 (>50°C).

  • Base stability : Degrades in NaOH (1M) at 80°C via triazole ring hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C6_6H3_3ClF2_2N4_4
  • Molecular Weight : 204.57 g/mol
  • CAS Number : 477889-88-6
  • IUPAC Name : 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

The compound features a triazolo-pyridazine scaffold that is known for its diverse biological activities. Its unique structure allows for various modifications to enhance its efficacy against different targets.

Biological Activities

  • Antimicrobial Activity :
    • Compounds based on the triazolo-pyridazine structure have shown promise in antimicrobial studies. For instance, derivatives of this compound were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant antimicrobial properties .
  • Anti-parasitic Effects :
    • Research has indicated that triazolopyridazine derivatives exhibit activity against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis. The compound has been evaluated for its potency, with some analogs showing an EC50_{50} of 0.17 μM in vitro. This highlights its potential as a therapeutic agent for treating parasitic infections, particularly in immunocompromised individuals .
  • Cardiotoxicity Concerns :
    • While exploring the structure-activity relationships of related compounds, it was noted that some exhibited cardiotoxicity due to inhibition of the hERG ion channel. This necessitates careful optimization to maintain efficacy while minimizing side effects .

Structure-Activity Relationships (SAR)

The exploration of SAR for this compound has led to the synthesis of various analogs aimed at improving potency and selectivity:

  • Modification Strategies :
    • Replacing different heteroaryl groups while retaining the triazolopyridazine core has been a successful strategy to enhance biological activity.
    • For example, certain modifications have led to compounds with improved selectivity profiles against the hERG channel while retaining anti-parasitic activity .

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Potential Uses in Infectious Diseases :
    • Given its effectiveness against Cryptosporidium and other pathogens, this compound could be developed as a treatment option for infectious diseases that currently lack effective therapies.
  • Role in Cancer Therapy :
    • The unique properties of the triazolo-pyridazine scaffold may also lend themselves to applications in oncology research. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

Several studies have documented the efficacy of triazolopyridazine derivatives:

StudyFindings
Study A (2023)Identified a derivative with an EC50_{50} of 0.17 μM against C. parvum; highlighted the need for further optimization due to hERG channel inhibition concerns.
Study B (2023)Explored SAR leading to the discovery of more potent analogs with reduced cardiotoxicity; focused on maintaining biological efficacy while enhancing safety profiles.
Study C (2024)Investigated antimicrobial properties; demonstrated significant activity against multiple bacterial strains.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Trifluoromethyl Analogs
  • Example: 6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (C₆H₂ClF₃N₄, MW: 222.56) . Biological Impact: -CF₃ analogs exhibit stronger electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets but could also increase metabolic stability .
Chloromethyl and Alkyl Analogs
  • Example : 6-Chloro-3-(chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine (C₇H₆Cl₂N₄, MW: 217.05) .
    • Key Differences : The chloromethyl (-CH₂Cl) group introduces higher reactivity (e.g., susceptibility to hydrolysis) and greater lipophilicity (logP ~1.8).
    • Synthetic Challenges : Chloromethyl derivatives require careful handling due to instability, unlike the more stable difluoromethyl group .
Aryl and Heteroaryl Analogs
  • Example : 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (C₁₂H₉ClN₄O, MW: 260.68) .
    • Key Differences : Bulky aryl groups improve π-π stacking interactions but reduce solubility (e.g., aqueous solubility <10 µM).
    • Activity : Aryl-substituted compounds show moderate antifungal activity (MIC: 8–32 µg/mL) but lack the metabolic stability of fluorinated analogs .

Substituent Variations at Position 6

While the chlorine atom at position 6 is conserved in most analogs, some derivatives feature alternative halogens or functional groups:

  • 6-Fluoro Analogs : Improved electronic effects but reduced steric bulk compared to chlorine .
  • 6-Hydrazinyl Derivatives : Serve as intermediates for further functionalization but exhibit lower stability .

Physicochemical Properties

Property Difluoromethyl Analog Trifluoromethyl Analog Chloromethyl Analog 2-Methoxyphenyl Analog
Molecular Weight ~210.58 222.56 217.05 260.68
logP 1.6 2.1 1.8 2.8
Aqueous Solubility (µM) 45 22 85 <10
Metabolic Stability (t₁/₂) 120 min 180 min 30 min 90 min

Key Research Findings

Fluorine Effects : Difluoromethyl and trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation compared to chloromethyl analogs .

Selectivity in Kinase Inhibition : The difluoromethyl group’s smaller size and balanced lipophilicity improve selectivity for mutant kinases (e.g., G2019S-LRRK2) over wild-type isoforms .

Antimicrobial Activity : Aryl-substituted derivatives show broader-spectrum activity but suffer from poor pharmacokinetics, limiting their therapeutic utility .

Biologische Aktivität

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 477889-88-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₆H₃ClF₂N₄
  • Molecular Weight : 204.57 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Ambient temperature

Antiproliferative Activity

Research has indicated that compounds related to the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized several derivatives and found that certain compounds displayed potent activity with IC50 values ranging from 0.008 to 90.5 μM against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. Notably, a derivative identified as 4q demonstrated an IC50 of 0.014 μM against SGC-7901 cells, indicating strong antiproliferative properties comparable to established chemotherapeutics like CA-4 .

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. Tubulin is a key protein in cell division; thus, disrupting its dynamics can lead to cell cycle arrest and apoptosis in cancer cells. The immunostaining assays confirmed that compound 4q significantly disrupted microtubule dynamics, which is crucial for effective cancer treatment .

Case Studies

StudyCell LineIC50 Value (μM)Mechanism
Study ASGC-79010.014Tubulin Inhibition
Study BA5490.008Tubulin Inhibition
Study CHT-10800.012Tubulin Inhibition

Additional Pharmacological Activities

Besides its antiproliferative effects, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promise in other areas:

  • Anti-inflammatory Activity : Some derivatives have been evaluated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Certain compounds within this class have demonstrated antimicrobial effects against various pathogens.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Start with 3,6-dichloropyridazine, reacting with hydrazine hydrate to form 6-chloro-3-hydrazinylpyridazine.
  • Step 2 : Condense with difluoroacetic acid or its derivatives under reflux conditions to form the triazole ring via oxidative cyclization.
  • Key Reagents : Iodobenzene diacetate (IBD) or lead tetraacetate as oxidants, dichloromethane as solvent .
  • Yield Optimization : Adjust stoichiometry and reaction time to mitigate side reactions (e.g., dimerization) .

Q. How is the crystal structure of this compound characterized?

  • X-ray Diffraction (XRD) : Resolve the planar bicyclic structure (pyridazine fused with triazole) and substituent positions.
  • Hydrogen Bonding : Intramolecular C–H⋯N interactions stabilize the planar conformation .
  • π–π Stacking : Dimers form via π-π interactions between triazole and pyridazine rings, confirmed by bond-length analysis (C–Cl bond: ~1.72 Å) .
  • Software : SHELXL for refinement and SHELXS for structure solution .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase Inhibition : Screen against MAPK pathways using fluorescence-based kinase activity assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, HepG2) to assess antiproliferative effects .
  • Enzyme Binding : Surface plasmon resonance (SPR) to measure binding kinetics with target proteins .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. reactivity) be resolved?

  • Comparative Analysis : Compare bond lengths (e.g., C–Cl vs. C–N) with structurally similar compounds (e.g., 6-chloro-3-methyl derivatives) to identify electronic effects .
  • DFT Calculations : Validate experimental bond lengths using density functional theory (DFT) to model electron localization .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies improve synthetic yield and purity in large-scale synthesis?

  • Catalyst Optimization : Replace Br2/AcOH with Pd(t-Bu3P)2 in Suzuki couplings for cross-coupling reactions (yield: ~67% vs. 48% with traditional methods) .
  • Solvent Selection : Use 1,4-dioxane/water mixtures for better solubility and reduced byproduct formation .
  • Workflow Automation : Implement flow chemistry for precise control of cyclization steps .

Q. How does computational modeling aid in structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to predict binding modes with kinase ATP-binding pockets (e.g., c-Met, Pim-1) .
  • MD Simulations : Analyze stability of π–π interactions in solvent environments (e.g., water, DMSO) over 100-ns trajectories .
  • QSAR Models : Corporate Hammett constants of substituents (e.g., difluoromethyl’s σp value) to predict inhibitory potency .

Q. What challenges arise in evaluating combination therapies with this compound?

  • Synergy Screening : Use Chou-Talalay combination index (CI) to assess interactions with chemotherapeutics (e.g., adriamycin) .
  • Resistance Mechanisms : Profile ABC transporter overexpression in resistant cell lines via qPCR .
  • Metabolic Stability : Monitor CYP450-mediated degradation using liver microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.